An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine dihydrochloride
An In-depth Technical Guide to 1-Isoquinolin-1-ylmethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isoquinolin-1-ylmethanamine dihydrochloride is a heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. Its rigid isoquinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system (CNS). While this compound is primarily utilized as a synthetic intermediate, the isoquinoline motif it contains is integral to numerous therapeutic agents, including those for neurological disorders. This technical guide provides a comprehensive overview of 1-Isoquinolin-1-ylmethanamine dihydrochloride, including its chemical properties, synthesis, and the pharmacological context of its derivatives. Detailed experimental protocols for the synthesis of isoquinoline precursors and for key biological assays relevant to its potential applications are also presented.
Chemical Properties and Structure
1-Isoquinolin-1-ylmethanamine dihydrochloride is the salt form of 1-(aminomethyl)isoquinoline, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for its use in various chemical reactions and for potential biological screening.[1]
Table 1: Physicochemical Properties of 1-Isoquinolin-1-ylmethanamine and its Dihydrochloride Salt
| Property | 1-Isoquinolin-1-ylmethanamine | 1-Isoquinolin-1-ylmethanamine dihydrochloride |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 158.20 g/mol [2] | 231.12 g/mol [3] |
| Appearance | - | White to off-white powder[1] |
| CAS Number | 40615-08-5[2] | 19382-38-8[3] |
| Purity | - | ≥95% to ≥97%[1][3] |
| Storage Conditions | - | 0-8 °C, under inert atmosphere[1][3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[3] | - |
| logP (predicted) | 2.5371[3] | - |
| Hydrogen Bond Donors | 1[3] | - |
| Hydrogen Bond Acceptors | 2[3] | - |
| Rotatable Bonds | 1[3] | - |
Synthesis
The synthesis of 1-Isoquinolin-1-ylmethanamine typically involves the construction of the isoquinoline core followed by the introduction or modification of a functional group at the 1-position to yield the aminomethyl substituent.
Synthesis of the Isoquinoline Core
Several classic organic reactions can be employed to synthesize the isoquinoline scaffold.[4]
-
Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4]
-
Bischler–Napieralski Reaction: A β-phenylethylamine is acylated and then cyclodehydrated using a Lewis acid to produce a 3,4-dihydroisoquinoline, which can be subsequently aromatized.
-
Pictet–Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to the isoquinoline.
Introduction of the 1-Aminomethyl Group
A common strategy to introduce the aminomethyl group at the C1 position is through the reduction of an appropriate precursor, such as an oxime, nitrile, or amide derived from isoquinoline-1-carboxylic acid. A plausible synthetic route involves the catalytic reduction of isoquinoline-1-carbonitrile.
Experimental Protocol: Catalytic Reduction of Isoquinoline-1-carbonitrile
This protocol describes a general method for the reduction of a nitrile to a primary amine using a catalyst such as Raney Nickel or a palladium-based catalyst.
Materials:
-
Isoquinoline-1-carbonitrile
-
Anhydrous ethanol or methanol
-
Raney Nickel (slurry in water) or 10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
In a suitable pressurized reaction vessel, dissolve isoquinoline-1-carbonitrile in anhydrous ethanol.
-
Carefully add the Raney Nickel slurry (washed with ethanol) or Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction (monitor by TLC or LC-MS).
-
Carefully vent the reaction vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter pad with ethanol.
-
To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1-Isoquinolin-1-ylmethanamine dihydrochloride.
Logical Workflow for the Synthesis of 1-Isoquinolin-1-ylmethanamine dihydrochloride
Caption: Synthetic workflow for 1-Isoquinolin-1-ylmethanamine dihydrochloride.
Biological Activity and Therapeutic Potential of Isoquinoline Derivatives
Dopamine Receptor Modulation
Derivatives of isoquinoline have been extensively studied as ligands for dopamine receptors. For instance, certain tetrahydroisoquinolines have shown high affinity and selectivity for the dopamine D3 receptor.[5] The isoquinoline alkaloid isocorypalmine has demonstrated high affinity for the dopamine D1 receptor with a Kᵢ of 83 nM.[6]
Table 2: Dopamine Receptor Binding Affinities of Representative Isoquinoline Alkaloids
| Compound | Receptor | Binding Affinity (Kᵢ, nM) |
| Isocorypalmine | Dopamine D1 | 83[6] |
| l-Tetrahydropalmatine | Dopamine D1 | 94[6] |
| Dinapsoline Analogue (Compound 5) | Dopamine D1 | Data not specified[5] |
| Dinapsoline Analogue (Compound 5) | Dopamine D2 | Data not specified[5] |
Other Neurological Targets
The isoquinoline nucleus is also found in compounds targeting other receptors and enzymes implicated in neurological diseases. For example, certain isoquinoline derivatives have been investigated as antagonists for the transient receptor potential vanilloid type 1 (TRPV1), with some showing potent activity (IC₅₀ = 0.084 µM).[7] Additionally, some isoquinoline derivatives act as potent antagonists of the CRTH2 receptor, with IC₅₀ values in the nanomolar range.[8]
Experimental Protocols for Biological Evaluation
To assess the potential biological activity of 1-Isoquinolin-1-ylmethanamine dihydrochloride or its derivatives, a battery of in vitro assays can be employed.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Kᵢ) is calculated.
General Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Separate the bound and free radioligand by rapid filtration through a filter plate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways of Potential Targets
Given the prevalence of isoquinoline derivatives as modulators of key CNS receptors, understanding the signaling pathways of these targets is crucial.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
1-Isoquinolin-1-ylmethanamine dihydrochloride is a valuable synthetic intermediate in medicinal chemistry. Its isoquinoline core is a key pharmacophore in a multitude of compounds targeting the central nervous system. While direct biological activity data for this specific molecule is limited, the extensive research on its derivatives underscores its importance in the development of novel therapeutics for neurological disorders. The synthetic and experimental protocols provided in this guide offer a framework for researchers to utilize this compound in the synthesis of new chemical entities and to evaluate their potential pharmacological activities. Further investigation into the direct biological effects of 1-Isoquinolin-1-ylmethanamine dihydrochloride may reveal intrinsic activities that could be exploited in drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (dinapsoline analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
